2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S2/c1-2-11-25-15-9-5-6-10-16(15)30(27,28)24-18(25)29-12-17(26)23-14-8-4-3-7-13(14)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIUOXKJGTXUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The starting materials often include 1,2,4-benzothiadiazine-1,1-dioxide derivatives and various acylating agents. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the benzothiadiazine ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an antihypertensive and antidiabetic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamides and heterocyclic derivatives, focusing on substituent effects and reported biological activities.
Structural and Functional Group Comparison
Key Observations
Core Heterocycles :
- The target compound’s benzothiadiazine dioxide core distinguishes it from triazole-based analogs (e.g., compounds 3.1–3.21 and ). Benzothiadiazine dioxides are less common in medicinal chemistry but offer unique electronic properties for target binding.
- Triazole derivatives (e.g., ) prioritize hydrogen-bonding interactions via nitrogen atoms, whereas the benzothiadiazine dioxide’s sulfone groups may enhance electrostatic interactions.
Substituent Effects :
- The 2-(trifluoromethyl)phenyl group in the target compound parallels the 3,5-difluorophenyl substituent in compound 13 , both providing halogen-mediated lipophilicity and metabolic resistance.
- Sulfanylacetamide linkages are shared with triazole derivatives (e.g., ), suggesting a conserved pharmacophore for sulfur-mediated target engagement.
Biological Activity: Triazole-sulfanylacetamides (e.g., 3.1–3.21) exhibit 42–58% anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s benzothiadiazine core may modulate potency or selectivity, but direct comparisons are absent. DFT studies on azo-phenolic acetamides (e.g., ) highlight substituent-dependent electronic effects, which could guide optimization of the target compound’s redox or binding properties.
Synthetic Challenges: The terpyridine-containing acetamide (13) and benzothiazole-triazole hybrids emphasize the complexity of synthesizing multi-heterocyclic acetamides.
Research Findings and Limitations
- Anti-Exudative Potential: Structural similarities to triazole-sulfanylacetamides suggest the target compound may share anti-inflammatory mechanisms, though empirical validation is needed.
- Electron-Deficient Cores : The benzothiadiazine dioxide’s electron-withdrawing properties may enhance binding to targets like cyclooxygenase (COX) or ion channels, but this remains speculative.
- Data Gaps: No direct pharmacological or kinetic data for the target compound were found in the evidence. Future studies should prioritize in vitro assays (e.g., COX inhibition, solubility) and in vivo efficacy models.
Biological Activity
The compound 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the benzothiadiazine derivative class, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H18F3N3O3S2
- Molecular Weight : 438.55 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
- Receptor Modulation : The compound can interact with receptors that regulate various physiological processes.
Antimicrobial and Antiviral Properties
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial and antiviral activities. The compound's structure suggests potential effectiveness against a range of pathogens due to its ability to disrupt microbial cell functions.
Antihypertensive and Antidiabetic Effects
Preliminary studies suggest that this compound may possess antihypertensive and antidiabetic properties. Its mechanism could involve modulation of vascular smooth muscle contraction and glucose metabolism.
Anticonvulsant Activity
A related study demonstrated the anticonvulsant activity of similar benzothiadiazine derivatives. Compounds with trifluoromethyl substitutions showed enhanced efficacy in animal models of epilepsy, indicating that structural modifications can significantly impact biological activity .
Table 1: Summary of Biological Activities
Pharmacological Studies
In a pharmacological study involving similar compounds, the introduction of fluorine or trifluoromethyl groups was essential for enhancing anticonvulsant activity. This modification increased metabolic stability and improved the distribution to the central nervous system (CNS) .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[(1,1-dioxo-4-propyl-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide?
- Methodology :
- Step 1 : Prepare the benzothiadiazine core via cyclization of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions to introduce the 1,1-dioxo group .
- Step 2 : Functionalize the core with the propyl group at position 4 using alkylation reagents (e.g., iodopropane) under basic conditions .
- Step 3 : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution between the thiol group and chloroacetamide derivatives .
- Step 4 : Couple the intermediate with the 2-(trifluoromethyl)phenyl group via amide bond formation, using coupling agents like EDCI/HOBt in anhydrous solvents .
- Key Considerations : Solvent polarity (e.g., DMF vs. acetonitrile) and temperature (40–60°C) critically influence yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., propyl group at position 4) and monitor reaction progress. ¹H and ¹³C NMR resolve trifluoromethyl and benzothiadiazine ring signals .
- Mass Spectrometry (MS) : Verify molecular weight (C₁₉H₁₇F₃N₃O₃S₂) and detect impurities via high-resolution MS (HRMS) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., S=O stretches at ~1350 cm⁻¹, C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzothiadiazine derivatives?
- Approach :
- Comparative Assays : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and standardized protocols to isolate compound-specific effects .
- Metabolic Stability Testing : Assess the impact of trifluoromethyl and sulfanyl groups on bioavailability using liver microsome assays .
- Orthogonal Validation : Combine enzyme inhibition assays (e.g., kinase profiling) with molecular docking to confirm target binding .
- Case Study : A 2023 study found discrepancies in IC₅₀ values for similar derivatives due to variations in cellular uptake; this was resolved using fluorescent tagging and flow cytometry .
Q. What strategies optimize reaction selectivity during functionalization of the benzothiadiazine core?
- Design of Experiments (DoE) : Use factorial design to test variables like solvent (polar aprotic vs. nonpolar), temperature, and catalyst loading (e.g., Pd/C for cross-coupling) .
- In-Situ Monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation and minimize side reactions (e.g., over-oxidation of sulfanyl groups) .
- Protecting Groups : Temporarily block reactive sites (e.g., acetamide nitrogen) during alkylation to prevent regiochemical errors .
Q. How can computational methods predict the reactivity of functional groups in this compound?
- Density Functional Theory (DFT) : Calculate electrophilicity indices for the sulfanyl group to predict nucleophilic substitution sites .
- Molecular Dynamics (MD) : Simulate interactions between the trifluoromethylphenyl group and hydrophobic enzyme pockets to guide SAR studies .
- Software Tools : Use Schrödinger Suite or Gaussian for transition-state modeling of benzothiadiazine ring-opening reactions .
Q. What experimental designs validate the compound’s mechanism of action in biological systems?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to putative targets (e.g., kinases or GPCRs) with immobilized protein assays .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing compound efficacy in wild-type vs. gene-edited cell lines .
- X-Ray Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions (e.g., hydrogen bonds with the acetamide group) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on metabolic stability of trifluoromethyl-containing derivatives?
- Hypothesis Testing :
- In Vitro vs. In Vivo Discrepancies : Perform parallel microsome (in vitro) and pharmacokinetic (in vivo) studies to differentiate hepatic vs. systemic metabolism .
- Isotope Labeling : Use ¹⁸O or deuterium tracing to track metabolic pathways and identify unstable moieties .
- Case Study : A 2025 study attributed instability in a related compound to cytochrome P450-mediated oxidation of the propyl group, mitigated by introducing electron-withdrawing substituents .
Methodological Best Practices
Q. What purification techniques ensure high purity of the final compound?
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate to DCM/methanol) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and impurities .
- HPLC-Prep : Apply reverse-phase C18 columns for final polishing, especially for isomers (e.g., regioisomeric benzothiadiazines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
